molecular formula C10H10N2O3 B2740256 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid CAS No. 929533-65-3

7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid

Cat. No.: B2740256
CAS No.: 929533-65-3
M. Wt: 206.201
InChI Key: HIHMZZOBFFBDSI-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic Acid (CAS 1784661-23-9) is a high-purity benzimidazole-based chemical intermediate designed for pharmaceutical research and development. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and remarkable resemblance to naturally occurring purine nucleotides, which facilitates interaction with various biopolymers . The benzimidazole pharmacophore is a cornerstone in drug discovery, capable of forming multiple interactions with biological targets, including hydrogen bonds, π-π stacking, and hydrophobic interactions . Benzimidazole derivatives are extensively investigated for their broad spectrum of pharmacological properties, with significant emphasis on their potential as anticancer agents . These compounds can function through several mechanisms, such as acting as topoisomerase inhibitors, DNA intercalating or alkylating agents, and kinase inhibitors, making them valuable tools for developing targeted cancer therapies within the framework of precision medicine . The presence of both hydroxy and carboxylic acid functional groups on this molecule provides versatile handles for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel derivatives with optimized efficacy and selectivity . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5-11-9-7(12(5)2)3-6(10(14)15)4-8(9)13/h3-4,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMZZOBFFBDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929533-65-3
Record name 4-hydroxy-1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. One common method includes the reaction of 2,3-dimethylbenzimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are used to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 7-oxo-2,3-dimethylbenzimidazole-5-carboxylic acid.

    Reduction: Formation of 7-hydroxy-2,3-dimethylbenzimidazole-5-alcohol.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic ring system allows for π-π interactions with other aromatic compounds, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzimidazole derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a systematic comparison of 7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Functional Groups Notable Properties/Applications Reference
This compound -OH (C7), -CH₃ (C2, C3), -COOH (C5) C₁₁H₁₂N₂O₃ Hydroxyl, methyl, carboxylic acid Potential antioxidant/pharmaceutical candidate N/A
2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid (Compound 15) -C₆H₂(OH)₃ (C2), -COOH (C5) C₁₄H₁₂N₂O₆ Trihydroxyphenyl, carboxylic acid High yield (80%) synthesis; biological evaluation
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid =O (C2), -COOH (C5) C₈H₆N₂O₃ Oxo, carboxylic acid Intermediate for drug synthesis
7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid -NO₂ (C7), fused dioxane ring, -COOH (C5) C₁₂H₁₈ClNO₂ Nitro, dioxane, carboxylic acid Specialized applications in organic synthesis
7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid -CH₃ (C7), -CH₂CH₂CH₃ (C2), -COOH (C5) C₁₂H₁₄N₂O₂ Methyl, propyl, carboxylic acid Aromatic heterocyclic scaffold for drug design

Key Insights from Comparative Analysis

Substituent Impact on Reactivity and Solubility: The hydroxyl and methyl groups in this compound enhance hydrogen-bonding capacity and lipophilicity compared to oxo- or nitro-substituted analogs (e.g., compound ). This balance may favor membrane permeability in drug delivery .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl or propyl groups) are synthesized in higher yields (e.g., 80% for Compound 15 vs. complex protocols for nitro-dioxane derivatives ).

Biological Relevance :

  • Carboxylic acid-containing benzimidazoles (e.g., 7-hydroxy-2,3-dimethyl and Compound 15) are often explored for antimicrobial or anticancer activity due to their ability to chelate metal ions or inhibit enzymes .
  • Nitro-substituted derivatives (e.g., ) may exhibit toxicity risks, as seen in related nitroaromatic compounds .

Structural Uniqueness :

  • The fused dioxane ring in 7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid introduces conformational rigidity, differentiating it from flexible benzimidazole analogs .

Biological Activity

7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid (7-HDBCA) is a compound belonging to the benzimidazole family, characterized by its unique structure comprising a fused benzene and imidazole ring system. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of 7-HDBCA, summarizing key research findings, mechanisms of action, and potential applications.

Overview of Biological Activities

The biological activities of 7-HDBCA can be categorized into several key areas:

  • Antimicrobial Activity : Benzimidazole derivatives have shown promising results against various microorganisms.
  • Anticancer Activity : Several studies have highlighted the potential of 7-HDBCA in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may lead to therapeutic applications.

Target Interactions

Benzimidazole derivatives, including 7-HDBCA, interact with various enzymes and protein receptors. The binding affinity and specificity can vary based on structural modifications. For instance, the presence of hydroxyl and carboxylic acid groups enhances reactivity and potential interactions with biological macromolecules.

Biochemical Pathways

The compound is known to influence multiple biochemical pathways. It may act through:

  • Nucleophilic Rearrangements : Facilitating the synthesis of complex biheterocyclic motifs.
  • Cell Signaling Modulation : Affecting pathways involved in cell growth and apoptosis.

Antimicrobial Activity

Research has demonstrated that 7-HDBCA exhibits significant antimicrobial properties. A study reported that benzimidazole derivatives showed effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

CompoundMIC (mM)Target Microorganism
7-HDBCA0.01Pseudomonas aeruginosa
Other DerivativesVariesVarious Strains

Anticancer Activity

In vitro studies have revealed that 7-HDBCA can induce apoptosis in cancer cell lines. For example, it was found to have IC50 values ranging from 0.16 to 3.24 µM against several human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .

Cell LineIC50 (µM)
MDA-MB-2310.28
A5491.32
HCT-1160.48

Enzyme Inhibition

7-HDBCA has been studied for its enzyme inhibition capabilities. Notably, it has shown significant inhibitory effects on cyclooxygenase (COX) enzymes:

EnzymeIC50 (µM)
COX-10.31
COX-23.11

These findings suggest that modifications to the benzimidazole core can enhance its inhibitory potency against specific targets.

Case Studies and Applications

  • Anticancer Studies : In a recent study involving tumor-bearing mice, administration of 7-HDBCA resulted in reduced tumor growth, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : A series of benzimidazole derivatives were tested for their antimicrobial properties, with some showing MIC values as low as 0.01 mM against resistant strains .

Q & A

Q. What are the established synthetic routes for 7-Hydroxy-2,3-dimethylbenzimidazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carboxylic acid derivatives under acidic or thermal conditions. For example, refluxing 3,4-diamino-2-methylbenzoic acid with acetic anhydride in ethanol can yield the benzimidazole core. Purification via recrystallization (e.g., using acetic acid/water mixtures) or column chromatography is critical to isolate the product. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., sodium acetate) significantly affect yield (50–85%) and purity (>95%) .

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYield (%)Purity (%)
CyclocondensationAcetic anhydride, ethanol, reflux65–7590–95
Microwave-assistedH2SO4 catalyst, 100°C80–85>98

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1H^1H NMR (DMSO-d6) shows peaks at δ 12.5 (carboxylic acid -OH), δ 8.2 (aromatic protons), and δ 2.5 (methyl groups). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm .
  • FT-IR : Absorbance at 3200–3500 cm1^{-1} (O-H stretch), 1680 cm1^{-1} (C=O), and 1600 cm1^{-1} (C=N) .
  • HPLC : Retention time comparison against a certified reference standard (C18 column, acetonitrile/water mobile phase) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C). Solubility enhances at pH >7 due to deprotonation of the carboxylic acid group .
  • Stability : Stable at room temperature in dark, dry conditions. Degrades under prolonged UV exposure or in acidic/basic solutions (>pH 10), forming hydroxylated byproducts. Store at -20°C in amber vials for long-term stability .

Q. Which functional groups are critical for reactivity, and how are they characterized?

  • Methodological Answer : The carboxylic acid (-COOH) and hydroxyl (-OH) groups dominate reactivity. Titration with NaOH (0.1 M) quantifies acidic protons, while derivatization (e.g., esterification with methanol/H2SO4) confirms functional group presence via GC-MS .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst concentration. For example, a 3-factor Box-Behnken design identified 110°C, 1:3 substrate/catalyst ratio, and 6-hour reflux as optimal, achieving 88% yield .
  • Microwave Synthesis : Reduces reaction time (30 minutes vs. 6 hours) and increases purity by suppressing side reactions like over-methylation .

Q. What advanced analytical techniques resolve structural ambiguities in complex mixtures?

  • Methodological Answer :
  • LC-HRMS : Accurately determines molecular ion ([M-H]^- at m/z 235.085) and fragments (e.g., loss of CO2 at m/z 191.070) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using methanol/water recrystallization) confirms bond lengths and angles, resolving tautomeric forms .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like cytochrome P450. The carboxylic acid group forms hydrogen bonds with Arg112 residue (binding energy: -8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å indicates stable binding) .

Q. How do contradictory data on biological activity arise, and how are they resolved?

  • Methodological Answer : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for kinase inhibition) may stem from assay conditions (pH, co-solvents). Standardize protocols:
  • Use uniform buffer (PBS, pH 7.4) and DMSO concentration (<1% v/v).
  • Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What degradation pathways occur under oxidative stress, and how are they tracked?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to H2O2 (3% w/v, 40°C, 24 hours) and analyze via LC-MS. Major products include 2,3-dimethylbenzimidazole-quinone (m/z 217.089) and CO2 .
  • Radical Scavenger Tests : Add ascorbic acid (1 mM) to suppress degradation by >70%, confirming ROS-mediated pathways .

Q. How is the compound’s role in catalytic systems evaluated?

  • Methodological Answer :
  • Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M KCl) identifies redox peaks at -0.3 V (reduction) and +0.5 V (oxidation), suggesting catalytic activity in electron-transfer reactions .
  • Turnover Frequency (TOF) : Calculate using substrate depletion rates (e.g., 120 cycles/hour in NADH regeneration assays) .

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